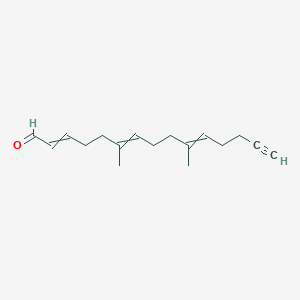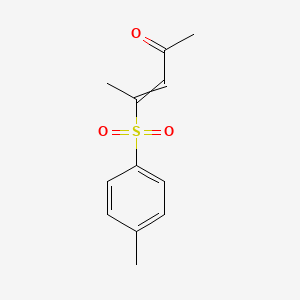
4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a pentenone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable pentenone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common methods used to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-3-buten-2-one: Similar structure but with a phenyl group instead of a methylbenzene-sulfonyl group.
4-Methylpent-3-en-2-one: Similar pentenone chain but lacks the sulfonyl group.
Uniqueness
4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one is unique due to the presence of both a sulfonyl group and a pentenone chain, which imparts distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with similar compounds .
Propiedades
Número CAS |
115563-11-6 |
|---|---|
Fórmula molecular |
C12H14O3S |
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)sulfonylpent-3-en-2-one |
InChI |
InChI=1S/C12H14O3S/c1-9-4-6-12(7-5-9)16(14,15)11(3)8-10(2)13/h4-8H,1-3H3 |
Clave InChI |
QGUXENAQQRURBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


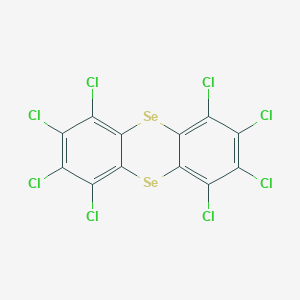
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
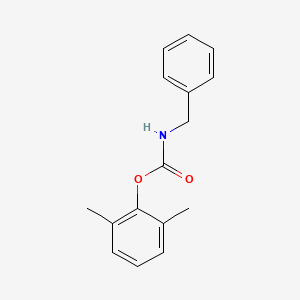
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)
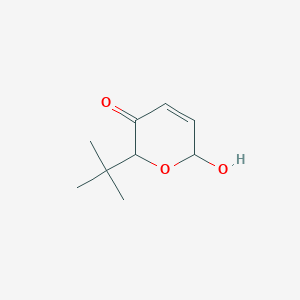

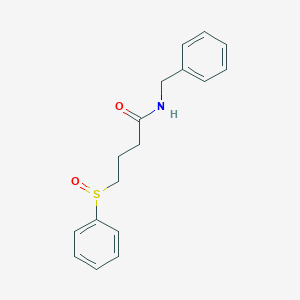
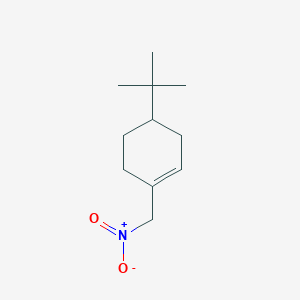
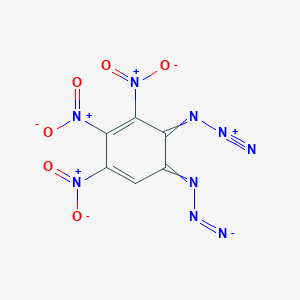

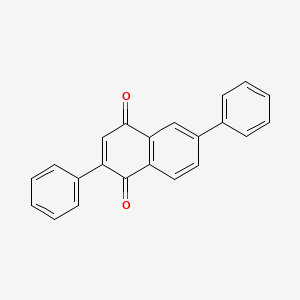
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
